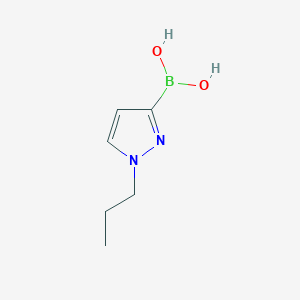

(1-propyl-1H-pyrazol-3-yl)boronic acid

Description

Properties

Molecular Formula |

C6H11BN2O2 |

|---|---|

Molecular Weight |

153.98 g/mol |

IUPAC Name |

(1-propylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C6H11BN2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5,10-11H,2,4H2,1H3 |

InChI Key |

UZEZXSGOWUDKBH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NN(C=C1)CCC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazole Substituted Boronic Acids, Including 1 Propyl 1h Pyrazol 3 Yl Boronic Acid and Derivatives

Strategies for Direct Boronylation of Pyrazole (B372694) Systems

Direct borylation involves the introduction of a boronic acid or boronate ester group onto an existing pyrazole scaffold. This approach is advantageous as it often utilizes readily available pyrazole starting materials.

Metal-Catalyzed C–H Borylation Approaches

Transition-metal-catalyzed C–H functionalization has emerged as a powerful and atom-economical strategy for preparing organoboron compounds. rsc.orgnih.govelsevierpure.com Iridium-catalyzed C–H borylation is a particularly effective method for the direct introduction of boron into heterocyclic systems, including pyrazoles. acsgcipr.orgresearchgate.net This reaction typically employs an iridium precursor, such as [Ir(cod)Cl]₂, a bipyridine-based ligand like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net

The regioselectivity of the borylation is a critical aspect and is often governed by steric factors, with the borylation occurring at the least hindered C–H position. researchgate.net For N-substituted pyrazoles, this often leads to functionalization at the C5 position. The reaction proceeds via the activation of a C–H bond, which is generally the most challenging step. acsgcipr.org These methods are valued for their high efficiency and tolerance of a wide array of functional groups. researchgate.net

Table 1: Examples of Metal-Catalyzed C–H Borylation of Pyrazoles

| Catalyst System | Boron Source | Substrate Example | Typical Position of Borylation |

|---|---|---|---|

| [Ir(cod)Cl]₂ / dtbpy | Bis(pinacolato)diboron (B₂pin₂) | 1-Alkylpyrazole | C5 (sterically most accessible) |

| Rhodium-phosphite complex | Bis(pinacolato)diboron (B₂pin₂) | N-Arylpyrazole | C5 or C3 depending on directing groups |

Halogen-Lithium Exchange and Subsequent Boronate Quenching

A classic and robust method for the synthesis of aryl and heteroaryl boronic acids is through halogen-lithium exchange followed by reaction with a boron electrophile. wikipedia.orgmdpi.com This strategy is particularly useful for achieving specific regioisomers that may not be accessible via direct C–H borylation. The process begins with a halogenated pyrazole, typically a bromo- or iodo-pyrazole, which is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). mdpi.com

This step generates a highly reactive pyrazolyl-lithium intermediate. This intermediate is then "quenched" in situ by the addition of a borate (B1201080) ester, commonly triisopropyl borate or trimethyl borate. Subsequent acidic workup hydrolyzes the resulting boronate complex to afford the desired pyrazolylboronic acid or its corresponding ester. researchgate.net This method has been successfully used to prepare compounds like 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester from 4-bromo-1-methyl-1H-pyrazole. researchgate.netresearchgate.net The rate of the halogen-lithium exchange typically follows the trend I > Br > Cl. wikipedia.org

Table 2: Halogen-Lithium Exchange for Pyrazolylboronic Acid Synthesis

| Starting Material | Lithium Reagent | Boron Electrophile | Product Type |

|---|---|---|---|

| 1-Propyl-3-bromo-1H-pyrazole | n-Butyllithium | Triisopropyl borate | (1-Propyl-1H-pyrazol-3-yl)boronic acid |

| 1-Alkyl-4-iodopyrazole | tert-Butyllithium | Trimethyl borate | 1-Alkyl-1H-pyrazol-4-ylboronic acid |

Transition Metal-Catalyzed Coupling with Diboron Reagents

The Miyaura borylation reaction provides another pathway to pyrazolylboronate esters from halopyrazoles. This method involves the palladium-catalyzed cross-coupling of a pyrazole halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). google.com The reaction is typically catalyzed by a palladium complex containing a phosphine (B1218219) ligand, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium acetate.

This approach avoids the use of cryogenic temperatures and highly reactive organolithium reagents, making it more compatible with sensitive functional groups. google.com It represents a milder alternative to the halogen-lithium exchange method for preparing pyrazolylboronate esters, which are stable, storable precursors to boronic acids. researchgate.net

Table 3: Transition Metal-Catalyzed Coupling for Pyrazolylboronate Ester Synthesis

| Substrate | Diboron Reagent | Catalyst | Base |

|---|---|---|---|

| 1-Alkyl-4-bromopyrazole | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium acetate |

| 1-Aryl-5-iodopyrazole | Bis(catecholato)diboron | Pd(PPh₃)₄ | Cesium carbonate |

Synthesis via Pyrazole Ring Formation with Pre-Functionalized Boron Moieties

An alternative synthetic paradigm involves constructing the pyrazole ring itself from building blocks where one of the components already carries the boron functionality. This "late-stage" heterocycle formation ensures the boron moiety is incorporated at a specific, predetermined position.

Cyclocondensation Reactions Incorporating Boron-Containing Synthons

The most common and classic synthesis of pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org To apply this method for the synthesis of pyrazolylboronic acids, one of the starting materials must be pre-functionalized with a boron group.

For instance, a 1,3-dicarbonyl compound bearing a boronic ester at a desired position can be reacted with a simple hydrazine (e.g., propylhydrazine) to form the corresponding N-propylpyrazolylboronic ester. Conversely, a hydrazine derivative containing a boronic ester could be condensed with a standard 1,3-dicarbonyl compound. The regiochemical outcome of the cyclocondensation must be carefully controlled, as reactions with unsymmetrical dicarbonyl compounds can lead to mixtures of isomers. organic-chemistry.org

Table 4: Conceptual Cyclocondensation Approach

| Boron-Containing Synthon | Coupling Partner | Resulting Product Structure |

|---|---|---|

| Boron-substituted 1,3-diketone | Propylhydrazine | 1-Propyl-pyrazolylboronic acid derivative |

| Acetylacetone | Boron-substituted hydrazine | 3,5-Dimethyl-pyrazolylboronic acid derivative |

Multicomponent Reaction Sequences for Pyrazolylboronic Acid Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. researchgate.net The synthesis of pyrazoles can be achieved through various MCRs. beilstein-journals.orgnih.gov

To assemble a pyrazolylboronic acid via an MCR, one of the components must contain the boron moiety. For example, a three-component reaction could theoretically involve a boron-containing aldehyde, a β-ketoester, and a hydrazine. nih.gov The initial steps might involve the formation of an intermediate via Knoevenagel condensation, which then undergoes cyclization with the hydrazine to form the pyrazole ring. beilstein-journals.org Boronic acids have been successfully employed as components in MCRs to generate other classes of boron-containing fluorophores, demonstrating the feasibility of incorporating them into such convergent synthetic strategies. rsc.org This approach is synthetically elegant, allowing for the rapid construction of diverse libraries of functionalized pyrazoles from simple, readily available precursors.

Derivatization and Functional Group Interconversion of Pyrazolylboronic Acids

The strategic modification of pyrazolylboronic acids through derivatization and functional group interconversion is a cornerstone of modern synthetic chemistry. These processes not only facilitate the purification and stabilization of reactive intermediates but also expand the synthetic utility of the pyrazole scaffold, enabling the construction of complex molecules for applications in medicinal chemistry and materials science. chemimpex.com The conversion of pyrazolylboronic acids into more stable and versatile derivatives, such as pinacol esters, is a common and crucial step. Furthermore, the ability to selectively introduce or alter functional groups on the pyrazole ring allows for precise control over the final molecular architecture.

Boronic acids are frequently converted into boronate esters to enhance their stability, improve solubility in organic solvents, and simplify purification. ed.ac.uk Among the various types of esters, pinacol esters are the most widely used due to their high stability under a range of reaction conditions, including chromatography, and their ease of handling. researchgate.net

Synthesis of Pinacol Esters

The synthesis of 1-alkyl-pyrazolylboronic acid pinacol esters, such as the derivatives of (1-propyl-1H-pyrazol-3-yl)boronic acid, is typically achieved through a multi-step sequence starting from a halogenated pyrazole. A common route involves the initial N-alkylation of a halo-pyrazole (e.g., 4-bromopyrazole or 4-iodopyrazole), followed by a halogen-lithium exchange and subsequent borylation. sci-hub.segoogle.com

The general synthetic pathway can be summarized as follows:

N-Alkylation: A commercially available pyrazole, such as 4-iodopyrazole, is reacted with an alkyl halide (e.g., 1-bromopropane) in the presence of a base to yield the N-alkylated intermediate (e.g., 1-propyl-4-iodopyrazole). google.com

Lithiation/Borylation: The N-alkylated halo-pyrazole undergoes a halogen-lithium exchange at low temperatures (typically -70°C to -90°C) using an organolithium reagent like n-butyllithium (n-BuLi). sci-hub.se The resulting pyrazolyl-lithium intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. sci-hub.se

Esterification: The boronic acid formed after aqueous workup can be directly converted to the pinacol ester by reaction with pinacol. orgsyn.org Often, the esterification is performed in situ by adding pinacol to the reaction mixture after the borylation step. This one-pot procedure is efficient and avoids the isolation of the often less stable boronic acid. researchgate.net

An alternative to halogen-lithium exchange is the direct C-H lithiation of an N-alkylpyrazole, which predominantly occurs at the C-5 position, followed by trapping with a boron electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. researchgate.net

Utility of Pyrazolylboronate Pinacol Esters

The primary utility of pyrazolylboronic acid pinacol esters lies in their application as key building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers. researchgate.net

The stability and reactivity of pinacol esters make them ideal coupling partners for a wide range of aryl, heteroaryl, and vinyl halides or triflates. researchgate.net This methodology allows for the synthesis of complex bi-aryl and hetero-biaryl structures, which are prevalent motifs in many pharmaceutically active compounds. mdpi.com The reaction generally proceeds with high yields and excellent functional group tolerance, making it suitable for late-stage functionalization in the synthesis of complex molecules. nih.gov In some cases, palladium-catalyzed oxidative homocoupling of pyrazole boronic esters can be used to access symmetric bipyrazoles. rsc.org

| Pyrazole Boronic Acid/Ester | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-ylboronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, reflux | 2-(3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-yl)pyridine | 94 | |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Aryl Chlorides | Pd₂(dba)₃, SPhos, K₃PO₄ | 4-Aryl-1-methyl-1H-pyrazoles | Good to Excellent | researchgate.net |

| 6-(Trifluoromethyl)pyridin-3-ylboronic acid | 2-Bromo-5-fluorothiophene | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, reflux | 5-Fluoro-2-(6-(trifluoromethyl)pyridin-3-yl)thiophene | 75 | |

| 1-Alkyl-1H-pyrazol-4-ylboronic acid | Aryl Halides | Pd(0) catalyst, base | 4-Aryl-1-alkyl-1H-pyrazoles | Not Specified | sci-hub.se |

The introduction of additional functional groups onto the pyrazole ring in a controlled, position-specific manner is crucial for tailoring the properties of the final molecule. Regioselective functionalization allows for the synthesis of multi-substituted pyrazoles that can serve as complex scaffolds or ligands.

Directed Lithiation

One of the most powerful strategies for the regioselective functionalization of N-substituted pyrazoles is directed lithiation. The reaction of an N-alkylpyrazole, such as 1-propylpyrazole, with an organolithium reagent like n-BuLi selectively removes a proton from a specific carbon atom. For 1-alkylpyrazoles, lithiation occurs preferentially at the C-5 position, as this is the most acidic proton on the ring due to the inductive effect of the adjacent nitrogen atom. researchgate.net The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the 5-position.

Under certain conditions, functionalization can also be directed to the N-alkyl group itself. For instance, studies on 1-methylpyrazole (B151067) have shown that under kinetically controlled conditions, lithiation can occur at the methyl group, whereas thermodynamically controlled conditions favor deprotonation at the C-5 position. researchgate.net

Regioselective Halogenation

Halogenation is another key method for functionalizing the pyrazole ring, as the introduced halogen atom can serve as a handle for further transformations, most notably Suzuki-Miyaura cross-coupling. organic-chemistry.org The use of N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) provides a reliable method for the regioselective halogenation of pyrazoles. Electron-rich pyrazole rings typically undergo electrophilic substitution at the C-4 position if it is unsubstituted. This regioselectivity allows for the preparation of 4-halo-pyrazolylboronates, which are versatile intermediates for creating tetra-substituted pyrazoles. Recent methods utilizing solvents like hexafluoroisopropanol (HFIP) can enhance the reactivity of N-halosuccinimides, enabling efficient and mild halogenation of various heterocycles. organic-chemistry.org This approach can even be integrated into one-pot halogenation-Suzuki coupling sequences. organic-chemistry.org

| Starting Material | Reagent(s) | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| 1-Propylpyrazole | 1. n-BuLi 2. Benzaldehyde | C-5 | α-Phenyl-1-propylpyrazole-5-methanol | researchgate.net |

| 1-Phenylpyrazole | n-BuLi, then CO₂ | C-5 (major) | 1-Phenyl-1H-pyrazole-5-carboxylic acid | researchgate.net |

| 1-Aryl-3-(trifluoromethyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | C-4 | 4-Bromo-1-aryl-3-(trifluoromethyl)-1H-pyrazole | |

| Various Arenes/Heterocycles | N-Halosuccinimide, HFIP | Regioselective (typically most electron-rich position) | Halogenated arenes/heterocycles | organic-chemistry.org |

| 1-Methylpyrazole | n-BuLi (thermodynamic control), then CH₃OD | C-5 | 5-Deuterio-1-methylpyrazole | researchgate.net |

These synthetic methodologies provide a robust toolbox for the derivatization and functionalization of pyrazolylboronic acids. The conversion to stable pinacol esters facilitates their use in powerful C-C bond-forming reactions, while regioselective functionalization techniques enable the precise installation of diverse substituents on the pyrazole core, paving the way for the creation of novel and complex chemical entities.

Advanced Applications of Pyrazolylboronic Acids in Organic Synthesis and Catalysis

Role as Versatile Building Blocks in Cross-Coupling Methodologies

Pyrazolylboronic acids, including the N-propyl variant, are highly valued for their ability to participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and materials.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (Suzuki-Miyaura Type)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl scaffolds through the palladium-catalyzed coupling of an organoboron compound with an organohalide. Pyrazolylboronic acids are effective nucleophilic partners in these transformations, enabling the introduction of a pyrazole (B372694) moiety onto various aromatic and heteroaromatic rings.

The N-alkylation of the pyrazole ring, as in (1-propyl-1H-pyrazol-3-yl)boronic acid, circumvents issues associated with unprotected N-H groups, which can sometimes interfere with the catalytic cycle. Research on related N-substituted pyrazolylboronic esters demonstrates their successful coupling with a range of heteroaryl halides. For instance, trifluoromethyl-substituted pyrazolylboronic esters have been shown to react with various bromo- and chloro-heterocycles to produce the corresponding coupled products in synthetically useful yields. acs.org The reactions are typically performed using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a base like sodium carbonate. acs.orgrsc.org

While specific data for the 1-propyl derivative is not extensively detailed, the established reactivity of analogous N-alkylated pyrazolylboronic acid derivatives allows for the reliable prediction of its utility in forming complex pyrazole-containing structures. The reaction conditions are generally mild and tolerant of various functional groups.

Table 1: Representative Suzuki-Miyaura Reactions with Pyrazolylboronic Acid Derivatives This table is illustrative of typical conditions for N-substituted pyrazolylboronic acid derivatives, based on published research.

| Pyrazole Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 2-Bromothiophene | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (1M) | 1,4-Dioxane | Reflux | 72 | acs.org |

| 1-Methyl-3-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 2-Chloropyridine | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (1M) | 1,4-Dioxane | Reflux | 60 | acs.org |

Copper-Promoted Carbon-Heteroatom Cross-Coupling Reactions (Chan-Lam Type)

The Chan-Lam coupling reaction provides a powerful method for forming carbon-heteroatom (C-N, C-O, C-S) bonds using a copper catalyst. rsc.orgrsc.org This reaction typically involves the coupling of an arylboronic acid with an amine, alcohol, or thiol. organic-chemistry.org

While the Chan-Lam reaction is extensively used for the N-arylation of pyrazoles (where the pyrazole provides the N-H group), the use of a pyrazolylboronic acid as the boron-containing coupling partner to arylate an amine or alcohol is less commonly documented. nih.govasianpubs.orgnih.gov In principle, (1-propyl-1H-pyrazol-3-yl)boronic acid can serve as the "aryl" source in such reactions. This would involve its copper-catalyzed reaction with various amines or phenols to form N-(1-propyl-1H-pyrazol-3-yl) or O-(1-propyl-1H-pyrazol-3-yl) products, respectively. The reaction is generally performed under mild conditions, often at room temperature and open to the air, using a copper source like copper(II) acetate. rsc.orgorganic-chemistry.org The mechanism is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the final C-N or C-O bond. nih.gov

Other Transition Metal-Catalyzed Coupling Processes

Beyond palladium and copper, other transition metals are capable of catalyzing cross-coupling reactions involving boronic acids. There is growing interest in using more earth-abundant and cost-effective metals like nickel and iron.

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a powerful alternative to palladium for Suzuki-Miyaura type reactions. nih.govorganic-chemistry.org They can be particularly effective for coupling challenging substrates, including those involving sterically hindered partners or unreactive aryl chlorides. Nickel catalysts, such as those based on NiCl₂(dppp), can promote the cross-coupling of phenols (after in-situ activation) and arylboronic acids, demonstrating their utility in C-O bond formation. nih.govresearchgate.net Nickel catalysis has also been successfully applied to C-N bond formation between organoboronic acids and various nitrogen-containing compounds. researchgate.netrsc.org

Iron-Catalyzed Couplings: Iron is an attractive catalyst due to its low cost, low toxicity, and high natural abundance. digitellinc.com Iron-catalyzed cross-coupling reactions have been developed for C-N and C-C bond formation. uva.nlnih.gov For instance, iron salts can catalyze the direct arylation of N-heterocycles with arylboronic acids under oxidative conditions, often using microwave heating to accelerate the reaction. scholaris.cascholaris.ca While specific applications using pyrazolylboronic acids are still emerging, these developments suggest a promising future for their inclusion in iron-catalyzed methodologies.

Pyrazolylboronic Acids as Catalysts in Organic Transformations

In addition to their role as building blocks, the Lewis acidic nature of the boron center allows boronic acids to function as catalysts for a variety of organic reactions. This catalytic activity relies on the ability of the boronic acid to reversibly form covalent bonds with hydroxyl-containing functional groups, such as carboxylic acids and alcohols, thereby activating them. rsc.orgacs.org

Lewis Acid Catalysis for Carbonyl Activation and Nucleophilic Additions

Arylboronic acids can act as mild Lewis acid catalysts to activate carbonyl compounds towards nucleophilic attack. acs.org The empty p-orbital on the boron atom can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation strategy has been applied to various transformations, including aldol (B89426) reactions and other nucleophilic additions. nih.gov

For example, boronic acids can catalyze the addition of nucleophiles to ketones and aldehydes. acs.org Nickel-catalyzed systems have been developed for the 1,2-addition of arylboronate esters to unactivated ketones. acs.org Furthermore, boronic acid catalysis has been employed in dehydrative C-alkylation reactions where benzylic alcohols, activated by the boronic acid, react with carbon nucleophiles like 1,3-dicarbonyl compounds. acs.orgnih.gov

Boronic Acid-Mediated Dehydration, Acylation, and Amidation Reactions

Boronic acids are highly effective catalysts for condensation reactions that proceed via dehydration, such as esterification and amidation. rsc.org

Amidation and Acylation: The direct formation of amides from carboxylic acids and amines is a challenging transformation that often requires harsh conditions or stoichiometric activating agents. Arylboronic acids have been identified as exceptional catalysts for this process. rsc.orgrsc.org The proposed mechanism involves the reaction of the boronic acid with the carboxylic acid to form an acyloxyboronic acid intermediate. nih.govresearchgate.net This intermediate is a highly activated mixed anhydride, which readily reacts with an amine to form the amide bond, regenerating the boronic acid catalyst. researchgate.net The removal of water is crucial to drive the reaction to completion. researchgate.net Similarly, boronic acids can catalyze the acylation of alcohols to form esters. nih.gov

Dehydration Reactions: The Lewis acidity of boronic acids facilitates the dehydration of alcohols to generate carbocation intermediates. nih.gov This strategy has been used in dehydrative etherification and Friedel-Crafts alkylation reactions, where an alcohol is activated by the boronic acid catalyst and subsequently trapped by a nucleophile. rsc.orgnih.gov

Asymmetric Catalysis and Enantioselective Transformations

While direct experimental studies on the application of (1-propyl-1H-pyrazol-3-yl)boronic acid in asymmetric catalysis are not extensively documented, the inherent properties of boronic acids suggest a significant potential for its use in enantioselective transformations. The development of chiral boronic acids as catalysts has been a pivotal advancement in asymmetric synthesis. acs.orgacs.org These catalysts can facilitate a variety of enantioselective reactions, including additions to imines and ketones. nih.govrsc.org

The general strategy involves the use of a chiral ligand to modify the boronic acid, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, chiral biphenols have been successfully employed to catalyze the enantioselective addition of boronates to acyl imines. nih.gov Similarly, chiral boronic acid catalysts like 3-borono-BINOL have proven effective in promoting highly enantioselective aza-Michael additions. acs.org

Given the structure of (1-propyl-1H-pyrazol-3-yl)boronic acid, it could potentially be utilized as a precursor to a chiral catalyst. The pyrazole nitrogen atoms could serve as coordination sites for a chiral auxiliary or a transition metal, thereby generating a chiral catalytic species. The N-propyl group, while not inherently chiral, can influence the steric and electronic environment of the boron center, which could be fine-tuned for specific enantioselective transformations.

Table 1: Examples of Chiral Boronic Acid-Catalyzed Enantioselective Reactions (Illustrative)

| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) |

| Chiral Biphenol-Boronate Complex | Addition to Acyl Imines | Chiral Amines | Up to 99% |

| 3-Borono-BINOL | Aza-Michael Addition | Functionalized Cyclohexanes | High |

| Chiral Oxazaborolidine | Diels-Alder Reaction | Chiral Cycloadducts | Up to 98% |

| Rhodium-Chiral Phosphine-Boronic Acid | Addition to N-heteroaryl ketones | Chiral Tertiary Alcohols | High |

Note: This table illustrates the potential of chiral boronic acid catalysis and does not represent direct results for (1-propyl-1H-pyrazol-3-yl)boronic acid.

Organoboron Acid Cooperativity in Brønsted-Lewis Acid Catalysis

The concept of cooperative catalysis, where multiple catalytic species work in concert to promote a chemical transformation, has gained significant traction. Organoboron acids can function as Lewis acids, but they can also engage in cooperative catalysis with Brønsted acids or bases. nih.govresearchgate.net This dual activation mode can lead to enhanced reactivity and selectivity. wiley-vch.de

Arylboronic acids with ortho-functional groups containing basic nitrogen atoms can exhibit intramolecular Lewis acid-Brønsted base cooperativity. researchgate.net In the case of (1-propyl-1H-pyrazol-3-yl)boronic acid, the pyrazole moiety contains a pyridine-type nitrogen atom which can act as a Brønsted base. This nitrogen could interact with a substrate, while the boronic acid moiety acts as a Lewis acid, activating another part of the same or a different substrate molecule. This cooperative activation is a powerful strategy in catalysis. wiley-vch.de

Furthermore, the combination of a boronic acid with a separate strong Brønsted acid can generate a "super Brønsted acid," a highly active catalytic species capable of promoting reactions that are challenging with either catalyst alone. nih.govrsc.org The interaction between the Lewis acidic boron center and the Brønsted acid can significantly enhance the proton-donating ability of the latter. libretexts.org While specific studies involving (1-propyl-1H-pyrazol-3-yl)boronic acid in this context are yet to be reported, its structure is amenable to participating in such cooperative catalytic cycles.

Table 2: Principles of Organoboron Acid Cooperativity in Catalysis

| Catalytic System | Mode of Action | Potential Application for (1-propyl-1H-pyrazol-3-yl)boronic acid |

| Intramolecular Lewis Acid-Brønsted Base | The pyrazole nitrogen acts as a Brønsted base, and the boronic acid acts as a Lewis acid, activating two different functionalities within a substrate or in a bimolecular reaction. | Activation of carbonyl compounds and pronucleophiles for addition reactions. |

| Intermolecular Boronic Acid/Brønsted Acid | Formation of a highly acidic "super Brønsted acid" species. | Catalysis of reactions requiring strong acid catalysis under mild conditions. |

| Boronic Acid/Lewis Acid | The boronic acid can act as a shuttle for a functional group while another Lewis acid activates the substrate. | Tandem reaction sequences. |

Integration into Complex Molecular Architectures

The utility of pyrazolylboronic acids as building blocks for the synthesis of complex molecules is well-established, primarily through their participation in palladium-catalyzed cross-coupling reactions.

(1-propyl-1H-pyrazol-3-yl)boronic acid is a valuable reagent for the synthesis of molecules containing the pyrazole scaffold, which is a privileged structure in medicinal chemistry. nih.govnih.gov The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and pyrazolylboronic acids are excellent coupling partners. nih.govnih.gov

By reacting (1-propyl-1H-pyrazol-3-yl)boronic acid with various aryl or heteroaryl halides, a diverse range of substituted pyrazoles can be synthesized. mdpi.comresearchgate.net This methodology allows for the construction of complex multiheteroaryl systems, where the pyrazole ring is linked to other heterocyclic motifs such as pyridines, pyrimidines, or indoles. mdpi.com The N-propyl group can modulate the solubility and pharmacokinetic properties of the resulting molecules, making this building block particularly interesting for drug discovery programs. The synthesis of such arrays is crucial for exploring structure-activity relationships and developing new therapeutic agents.

The efficient and versatile nature of the Suzuki-Miyaura coupling makes (1-propyl-1H-pyrazol-3-yl)boronic acid an ideal building block for the generation of chemical libraries. mdpi.comresearchgate.net Diversity-oriented synthesis aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads.

Starting from (1-propyl-1H-pyrazol-3-yl)boronic acid, a large library of compounds can be rapidly assembled by coupling it with a wide array of commercially available or readily synthesized aryl and heteroaryl halides. This parallel synthesis approach allows for the systematic exploration of the chemical space around the pyrazole core. The resulting libraries can then be screened against various biological targets to identify compounds with desired activities. The pyrazole scaffold itself is a well-known pharmacophore, and libraries based on this core have yielded numerous biologically active compounds. nih.govresearchgate.net

In-depth Article on (1-propyl-1H-pyrazol-3-yl)boronic acid Remains Elusive Due to Lack of Specific Research

The fundamental principles of boronic acid chemistry, such as their ability to form reversible covalent bonds with diols (leading to boronate esters), are well-established. This property is the cornerstone of their application in self-assembly, molecular recognition, and the development of functional materials. Boronic acids are recognized for their role as versatile building blocks in creating complex molecular architectures.

However, the specific influence of the 1-propyl substituent on the pyrazole ring of (1-propyl-1H-pyrazol-3-yl)boronic acid—in terms of its electronic and steric effects on reactivity, binding affinities, and the properties of resulting supramolecular structures or materials—is not specifically detailed in the available literature. General applications of the parent compound, 1H-pyrazol-3-ylboronic acid, are noted in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as a precursor for functionalized materials.

Due to the strict requirement to focus solely on "(1-propyl-1H-pyrazol-3-yl)boronic acid" and the lack of specific research findings for this particular compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided detailed outline. Constructing such an article would necessitate extrapolation from the general class of pyrazolylboronic acids, which would not meet the required standard of scientific specificity for the requested subject.

Further research dedicated specifically to (1-propyl-1H-pyrazol-3-yl)boronic acid is needed to elucidate its unique properties and potential applications in the fields of supramolecular chemistry and materials science. Without such dedicated studies, a detailed discussion on its role in engineering self-assembly systems, the design of specific supramolecular polymers, its application in chemosensors, or its integration into metal-organic frameworks remains speculative.

Research on Supramolecular Chemistry and Materials Science Utilizing Pyrazolylboronic Acids

Bioconjugation Strategies Employing Pyrazolylboronic Acid Scaffolds

The field of bioconjugation has seen significant advancements through the utilization of boronic acid derivatives, which offer unique modes of reversible covalent bonding. rsc.org While specific research on "(1-propyl-1H-pyrazol-3-yl)boronic acid" in bioconjugation is not extensively documented in publicly available literature, the broader class of pyrazolylboronic acids and boronic acids, in general, provides a strong basis for understanding their potential applications. These compounds are of considerable interest due to their ability to interact with biological molecules, paving the way for innovative therapeutic and diagnostic agents. mdpi.com

Reversible Ligation for Constructing Bioconjugates

A key feature of boronic acids that makes them highly suitable for bioconjugation is their capacity for reversible covalent interactions. nih.govresearchgate.net This property is primarily attributed to the formation of boronate esters with diol-containing molecules, such as saccharides and glycoproteins, and interactions with Lewis bases present in biomolecules. mdpi.comnih.gov The reversible nature of these bonds allows for the assembly and disassembly of bioconjugates under specific physiological conditions, which can be advantageous for applications like drug delivery and biosensing. researchgate.net

The pyrazole (B372694) moiety, as a structural component, can influence the electronic properties of the boronic acid group, thereby modulating its reactivity and the stability of the resulting bioconjugates. For instance, the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids has been shown to form stable four-coordinate boron(III) complexes, highlighting the role of the pyrazole scaffold in facilitating such interactions. nih.gov This suggests that pyrazolylboronic acid scaffolds can act as effective platforms for the ligation of biomolecules.

The equilibrium between the trigonal boronic acid and the tetrahedral boronate ester can be influenced by factors such as pH, allowing for controlled binding and release of biomolecules. mdpi.com This pH-dependent ligation is a critical aspect of designing "smart" bioconjugates that can respond to specific biological environments.

| Interacting Moiety | Bond Type | Key Features | Potential Applications |

| Diols (e.g., in saccharides) | Boronate Ester | Reversible, pH-sensitive | Drug delivery, biosensors |

| Lewis Bases (e.g., in proteins) | Coordinate Covalent | Modulates protein function | Enzyme inhibition, allosteric modulation |

Strategies for Functionalizing Biomolecules with Boronic Acid Moieties

The functionalization of biomolecules with boronic acid moieties is a critical step in the construction of bioconjugates. This process involves the introduction of a boronic acid group onto a biomolecule of interest, such as a protein or a peptide. Various synthetic strategies have been developed to achieve this, often targeting specific amino acid residues.

One common approach involves the use of bifunctional linkers that contain both a boronic acid group and a reactive group capable of forming a stable bond with the biomolecule. The choice of the reactive group depends on the target functional group on the biomolecule. For example, N-hydroxysuccinimide (NHS) esters can be used to target primary amines in lysine (B10760008) residues, while maleimides are commonly employed for reaction with thiol groups in cysteine residues.

The development of novel boronic acid derivatives with tailored reactivity and specificity is an active area of research. For instance, boronic acid derivatives have been designed to act as reversible covalent allosteric modulators of receptors, demonstrating the potential for fine-tuning their biological activity. researchgate.net The synthesis of boronic acid-containing branched peptides has also been explored for targeting RNA, indicating the versatility of these scaffolds in interacting with a range of biomolecules. mdpi.com

The table below summarizes some general strategies for the functionalization of biomolecules with boronic acids.

| Target Biomolecule | Functionalization Strategy | Linker Chemistry (Example) |

| Proteins (via Lysine) | Amine-reactive coupling | NHS-ester containing boronic acid |

| Proteins (via Cysteine) | Thiol-reactive coupling | Maleimide-containing boronic acid |

| RNA | Solid-phase peptide synthesis | Incorporation of boronic acid-functionalized amino acids |

Theoretical and Computational Investigations of Pyrazolylboronic Acid Reactivity and Structure

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are fundamental to elucidating the complex reaction mechanisms involving pyrazolylboronic acids. By modeling the potential energy surface of a reaction, these calculations can identify the most likely pathways and the energetic barriers associated with them.

The elucidation of reaction pathways and the characterization of transition states are critical for understanding how a chemical transformation occurs. For reactions involving pyrazolylboronic acids, such as cross-coupling reactions or sensing applications, quantum chemical methods like Density Functional Theory (DFT) are employed to map out the entire reaction coordinate. These calculations can pinpoint the geometry of transition states, which represent the highest energy point along the reaction pathway, and determine the activation energy. This information is crucial for predicting reaction rates and understanding how changes in the molecular structure, such as the N-propyl substituent on the pyrazole (B372694) ring, might influence the reaction's feasibility and kinetics. While specific studies on (1-propyl-1H-pyrazol-3-yl)boronic acid are not detailed in the provided literature, the methodologies are well-established for analogous systems.

The electronic structure of (1-propyl-1H-pyrazol-3-yl)boronic acid dictates its fundamental chemical properties. The pyrazole ring, with its two nitrogen atoms, influences the electron density at the boronic acid moiety. Quantum chemical calculations can provide a detailed picture of this electronic distribution through methods like Natural Bond Orbital (NBO) analysis or by mapping the molecular electrostatic potential (MEP). researchgate.net These analyses help in identifying the most electron-rich and electron-deficient sites within the molecule, which is key to predicting its reactivity.

A crucial aspect of boronic acids is their Lewis acidity, which stems from the empty p-orbital on the boron atom. nih.gov This property is central to their ability to bind with diols and other nucleophiles. Computational studies can quantify the Lewis acidity by calculating properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) or by modeling the interaction energy with a known Lewis base. researchgate.net Furthermore, theoretical calculations can predict the pKa value, which is a measure of Lewis acidity in aqueous solution. nih.govsdu.dk Experimental and computational studies on various boronic acids show that their Lewis acidity can be finely tuned by substituents. nih.govsdu.dk

| Compound | Substituent (X) | Hammett Constant (σ) | pKa |

| 1 | H | 0.00 | 12.36 |

| 2 | p-OMe | -0.27 | 12.36 |

| 3 | p-Me | -0.17 | 12.56 |

| 4 | p-F | 0.06 | 12.37 |

| 5 | p-OCF3 | 0.35 | 12.47 |

| 6 | p-CF3 | 0.54 | 12.49 |

| 7 | m-F | 0.34 | 12.38 |

Table 1: Experimentally determined pKa values for a series of 2,6-diarylphenylboronic acids, demonstrating the influence of electronic effects on Lewis acidity. Data sourced from reference nih.gov.

Computational Modeling of Structure-Reactivity Relationships

Computational models are essential for establishing quantitative structure-reactivity relationships (QSRR), which correlate molecular structure with chemical reactivity or biological activity. nih.gov These models are particularly useful for predicting the behavior of new, unsynthesized compounds.

In the context of catalysis, where pyrazolylboronic acids might act as ligands or catalysts, predictive models are invaluable. Machine learning algorithms, trained on datasets of experimental results, can identify complex patterns that link catalyst structure to performance metrics like activity and selectivity. illinois.edunih.gov By using robust molecular descriptors that capture steric and electronic properties, these models can make highly accurate predictions for new catalyst candidates. illinois.edunih.govresearchgate.net This chemoinformatics-guided approach accelerates the discovery of more efficient and selective catalysts, moving beyond traditional, empirical methods of catalyst design. nih.govresearchgate.net

The three-dimensional shape (conformation) of (1-propyl-1H-pyrazol-3-yl)boronic acid and its interactions with other molecules are key to its function. Theoretical calculations can explore the potential energy surface to identify stable conformers and the energy barriers between them. bohrium.com For pyrazole derivatives, studies have combined X-ray crystallography with theoretical calculations to understand preferred conformations in both solid and gaseous states. bohrium.com Analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is also crucial. bohrium.com Techniques like Hirshfeld surface analysis can be used to quantitatively assess these interactions, which govern crystal packing and binding to biological targets. researchgate.netbohrium.com

Cheminformatics and Rational Design of Pyrazolylboronic Acid Libraries

Cheminformatics combines computational methods with chemical information to support drug discovery and materials science. The rational design of compound libraries is a key application, aiming to create collections of molecules with a high probability of desired properties. nih.gov

For pyrazolylboronic acids, cheminformatics tools can be used to design libraries for screening against specific biological targets or for particular catalytic applications. This process involves selecting building blocks and reaction schemes to generate a virtual library of potential compounds. nih.gov These virtual compounds are then filtered using computational models that predict "drug-likeness," pharmacokinetic properties, or catalytic performance. nih.govmdpi.com This in silico screening process significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the discovery process more efficient and cost-effective. nih.gov By integrating machine learning and predictive modeling, cheminformatics enables a more targeted and intelligent approach to designing novel pyrazolylboronic acid derivatives. illinois.edunih.gov

Mapping Chemical Space for Synthetic Accessibility and Diversity

The concept of "chemical space" encompasses the entirety of all possible molecules. Mapping this space for a particular class of compounds, such as pyrazolylboronic acids, is crucial for understanding their potential for synthetic accessibility and structural diversity. Computational methods play a pivotal role in this endeavor by predicting the properties and feasibility of synthesizing novel derivatives.

By leveraging large molecular and reaction databases, researchers can identify which types of boronic acids are most frequently utilized in the synthesis of bioactive molecules. This data-driven approach helps to define a "bioactive chemical space" for these building blocks. Analysis of this space often reveals key structural features and physicochemical properties that are correlated with biological activity. For instance, a large-scale analysis of commercially available and synthetically explored boronic acids can highlight underrepresented areas of chemical space, suggesting opportunities for the design of novel pyrazolylboronic acid derivatives with unique properties.

The synthetic accessibility of a target molecule like (1-propyl-1H-pyrazol-3-yl)boronic acid and its derivatives can be computationally assessed. Retrosynthetic analysis algorithms can propose potential synthetic routes, and quantum mechanics calculations can be employed to estimate reaction energies and identify potential side reactions. This predictive capability allows chemists to prioritize synthetic efforts towards molecules that are not only theoretically interesting but also practically achievable in the laboratory.

To systematically explore the diversity of pyrazolylboronic acids, computational tools can be used to generate virtual libraries of derivatives. By systematically modifying the substituents on the pyrazole ring and the boronic acid moiety, a vast number of virtual compounds can be created. The properties of these virtual molecules, such as molecular weight, lipophilicity (logP), and polar surface area, can then be calculated to assess their drug-likeness and diversity.

Table 1: Representative Pyrazolylboronic Acid Scaffolds for Diversity-Oriented Synthesis

| Scaffold ID | R1 Group | R2 Group | R3 Group |

| PzB-001 | H | H | H |

| PzB-002 | Methyl | H | H |

| PzB-003 | Propyl | H | H |

| PzB-004 | Phenyl | H | H |

| PzB-005 | Propyl | Methyl | H |

| PzB-006 | Propyl | H | Cl |

This table illustrates a small, representative set of virtual pyrazolylboronic acid scaffolds that could be generated to explore chemical diversity. The R groups represent potential points of substitution on the pyrazole ring.

Data Mining and Predictive Analytics for Research Directions

Data mining and predictive analytics are powerful tools for extracting meaningful insights from large chemical datasets and guiding future research directions. In the context of (1-propyl-1H-pyrazol-3-yl)boronic acid, these approaches can be used to predict its potential biological activities, identify promising synthetic targets, and optimize its properties for specific applications.

By mining databases of known bioactive molecules, it is possible to identify substructural fragments that are frequently associated with a particular biological target. If the (1-propyl-1H-pyrazol-3-yl) scaffold is present in molecules with known activity, this can provide initial clues about its potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a predictive analytics technique that correlates the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for (1-propyl-1H-pyrazol-3-yl)boronic acid derivatives may exist, models built for broader classes of pyrazoles or boronic acids can offer valuable predictions. These models can be used to virtually screen libraries of (1-propyl-1H-pyrazol-3-yl)boronic acid derivatives and prioritize the synthesis of compounds with the highest predicted activity.

Machine learning algorithms, a subset of predictive analytics, are increasingly being used in drug discovery. These algorithms can be trained on large datasets of chemical structures and their associated properties to learn complex relationships that are not readily apparent to human researchers. For example, a machine learning model could be developed to predict the synthetic accessibility of novel pyrazolylboronic acids or to identify compounds with a desirable balance of potency and low toxicity.

The application of these computational techniques can significantly accelerate the research and development process for new molecules based on the (1-propyl-1H-pyrazol-3-yl)boronic acid scaffold. By providing a rational basis for decision-making, these methods help to focus laboratory efforts on the most promising avenues of investigation.

Table 2: Predicted Physicochemical Properties of (1-propyl-1H-pyrazol-3-yl)boronic acid

| Property | Predicted Value | Computational Method |

| Molecular Weight | 153.98 g/mol | --- |

| logP | 0.85 | ALOGPS |

| Hydrogen Bond Donors | 2 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

| Polar Surface Area | 57.8 Ų | --- |

This table presents a set of computationally predicted physicochemical properties for the parent compound, (1-propyl-1H-pyrazol-3-yl)boronic acid. These properties are important for assessing its potential as a drug candidate.

Future Prospects and Emerging Research Directions for 1 Propyl 1h Pyrazol 3 Yl Boronic Acid Chemistry

Innovations in Synthetic Strategies and Green Chemistry Approaches

The synthesis of pyrazole-based boronic acids is an area ripe for innovation, with a strong emphasis on developing methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future strategies are geared towards overcoming these limitations by embracing the principles of green chemistry.

Key areas of development include:

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. researchgate.net The development of multicomponent reactions for the direct synthesis of functionalized pyrazole (B372694) boronic esters is a promising avenue. researchgate.net

Catalytic C-H Borylation: Direct C-H activation and borylation of the pyrazole core represents one of the most atom-economical approaches. researchgate.netresearchgate.net Research is focused on developing more active and selective catalysts (e.g., based on iridium, rhodium, or palladium) that can functionalize the pyrazole ring regioselectively under mild conditions, thus avoiding the need for pre-functionalized substrates like halo-pyrazoles. researchgate.net

Greener Solvents and Reaction Conditions: A major push is towards replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or bio-based solvents. Furthermore, the adoption of energy-efficient techniques like microwave-assisted or photoinduced synthesis can accelerate reaction rates and reduce energy consumption. researchgate.netnih.gov Photoinduced methods, in particular, offer novel pathways for generating reactive intermediates for borylation under mild conditions. nih.gov

| Approach | Traditional Method (e.g., Lithiation/Borylation) | Emerging Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Starting Materials | Often requires pre-halogenated pyrazoles. researchgate.net | Utilizes the parent pyrazole heterocycle. | Higher atom economy, avoids halogenation/dehalogenation steps. |

| Key Transformation | Organolithium formation followed by quenching with a borate (B1201080) ester. researchgate.net | Transition-metal-catalyzed direct C-H borylation. researchgate.net | Milder reaction conditions, improved functional group tolerance. |

| Solvents | Anhydrous ethereal solvents (e.g., THF, Diethyl ether). | Potentially greener solvents (e.g., water, bio-solvents). researchgate.net | Reduced environmental impact and improved safety profile. |

| Energy Input | Often requires cryogenic temperatures for lithiation. | Microwave irradiation or photochemical activation. nih.gov | Faster reaction times and lower energy consumption. |

Exploration of Novel Catalytic Transformations and Enantioselective Methodologies

While boronic acids are renowned as reagents in Suzuki-Miyaura cross-coupling, their role as catalysts is a rapidly expanding field. pageplace.deresearchgate.netrsc.org The Lewis acidic nature of the boron atom in (1-Propyl-1H-pyrazol-3-yl)boronic acid, modulated by the electronic properties of the adjacent pyrazole ring, makes it a compelling candidate for catalyzing a variety of organic transformations. nih.govacs.org

Future research will likely explore its utility in:

Lewis Acid Catalysis: Organoboron acids can catalyze dehydration, carbonyl condensation, acylation, and cycloaddition reactions. nih.govacs.org The pyrazole moiety can act as an internal ligand or hydrogen-bond donor/acceptor, potentially influencing the catalytic activity and selectivity in reactions like direct amide formation or Friedel-Crafts-type alkylations. researchgate.netualberta.ca

Dual-Catalysis Systems: Integrating (1-Propyl-1H-pyrazol-3-yl)boronic acid into dual-catalytic systems, for instance, by combining it with transition metal or organocatalysis, could unlock novel reactivities. ualberta.ca

Enantioselective Methodologies: The development of chiral pyrazole boronic acids is a key step towards their use in asymmetric catalysis. dntb.gov.ua This could involve introducing chiral substituents on the propyl group or the pyrazole ring. Such catalysts could be applied to the enantioselective synthesis of valuable molecules, including α-aminoboronates, which are important pharmacophores. nih.gov An alternative approach is the use of achiral pyrazole boronic acids in combination with chiral ligands or additives to induce enantioselectivity in reactions. rsc.org

| Catalytic Transformation | Plausible Role of the Boronic Acid | Potential Advantage |

|---|---|---|

| Amide Bond Formation | Activates carboxylic acids towards nucleophilic attack by amines. researchgate.netrsc.org | Avoids the use of stoichiometric coupling reagents, improving atom economy. |

| Diels-Alder Reactions | Acts as a Lewis acid to activate dienophiles. nih.gov | Potentially mild, metal-free conditions. |

| Asymmetric Aldol (B89426) Reactions | A chiral derivative could act as a chiral Lewis acid to control stereochemistry. nih.gov | Direct synthesis of enantioenriched β-hydroxy carbonyl compounds. |

| Hydroxyl Group Functionalization | Forms a reversible covalent bond with hydroxyl groups, enabling their activation. researchgate.netualberta.ca | Direct transformation of alcohols without pre-activation. |

Advanced Design and Synthesis of Self-Assembled Supramolecular Systems

The ability of boronic acids to form reversible covalent bonds with diols, combined with the hydrogen-bonding and coordination capabilities of the pyrazole ring, makes (1-Propyl-1H-pyrazol-3-yl)boronic acid an excellent building block for supramolecular chemistry. rsc.orgresearchgate.netbath.ac.ukresearchgate.net Future research is directed towards creating complex, functional, and stimulus-responsive materials.

Emerging directions include:

Dynamic Covalent Frameworks: The reversible nature of the boronate ester bond is ideal for creating self-healing materials and dynamic covalent organic frameworks (COFs). rsc.orgbath.ac.uk These porous materials could be designed for applications in gas storage, separations, and heterogeneous catalysis.

Stimuli-Responsive Gels and Polymers: Incorporating the pyrazole boronic acid moiety into polymers or low-molecular-weight gelators can impart responsiveness to specific stimuli, such as pH changes or the presence of saccharides. rsc.orgrsc.org This could lead to the development of smart materials for drug delivery or sensing applications.

Molecular Sensing: The pyrazole unit can be functionalized with chromophores or fluorophores, while the boronic acid serves as a recognition site. Such systems could be designed for the selective sensing of biologically important diols, like glucose, or anions, with the binding event triggering a detectable optical response. pageplace.dersc.org The design of multi-component assemblies, where the pyrazole coordinates to a metal center and the boronic acid provides a secondary interaction site, could lead to highly selective and sensitive sensors. rsc.org

Integration with Automation, Flow Chemistry, and High-Throughput Experimentation

To accelerate the pace of research and discovery in the chemistry of (1-Propyl-1H-pyrazol-3-yl)boronic acid, the integration of modern laboratory technologies is essential. Automation, flow chemistry, and high-throughput experimentation (HTE) offer powerful tools for synthesis, optimization, and screening. researchgate.netchemrxiv.org

Flow Chemistry: Continuous flow synthesis can offer significant advantages for preparing (1-Propyl-1H-pyrazol-3-yl)boronic acid and its derivatives, particularly for reactions involving hazardous intermediates (like organolithiums) or requiring precise control over reaction time and temperature. organic-chemistry.orgnih.gov Flow reactors can improve safety, scalability, and product consistency. A continuous flow setup for Hal/Li exchange and subsequent borylation can enable synthesis in seconds with high throughput. organic-chemistry.org

High-Throughput Experimentation (HTE): HTE platforms, which utilize miniaturized parallel reactors, are ideal for rapidly screening a large number of reaction conditions (catalysts, ligands, solvents, bases) to optimize synthetic routes or discover new catalytic applications. acs.orgacs.org For instance, HTE could be used to quickly identify the optimal conditions for a Suzuki-Miyaura coupling involving (1-Propyl-1H-pyrazol-3-yl)boronic acid or to screen its effectiveness as a catalyst in a new transformation. acs.orgchemrxiv.org

Automated Synthesis and Self-Optimization: The combination of flow chemistry, in-line analytics, and machine learning algorithms enables the development of automated "self-optimizing" systems. chemrxiv.org Such platforms can autonomously explore a reaction space, identify optimal conditions, and even discover novel reaction pathways with minimal human intervention, dramatically accelerating the research and development cycle for new applications of (1-Propyl-1H-pyrazol-3-yl)boronic acid.

Q & A

Q. What are the optimal synthetic routes for (1-propyl-1H-pyrazol-3-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis of pyrazole-based boronic acids typically involves Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. Key variables include:

- Catalyst systems : Pd(PPh₃)₄ or XPhos with Pd(OAc)₂ (e.g., 1–3 mol%) .

- Solvents : 1,4-Dioxane or THF/water mixtures (3:1 v/v) under inert atmospheres .

- Bases : K₂CO₃ or Na₂CO₃ (2–3 equivalents) to neutralize liberated acids .

- Temperature : 80–120°C, with microwave-assisted methods reducing reaction time . Yields (>70%) are maximized by optimizing these parameters iteratively.

Q. Which analytical techniques are most reliable for characterizing purity and structure?

- NMR : ¹¹B NMR confirms boronic acid identity (δ ~30 ppm for free B(OH)₂) .

- LC-MS/MS : Use MRM mode (e.g., m/z transitions) without derivatization for sensitivity down to 1 ppm .

- GC-MS : Derivatize with pinacol to stabilize boronic acids as bis-TMS esters, though hydrolysis sensitivity requires rapid analysis .

Q. How does solubility in organic/aqueous solvents affect experimental design?

Solubility data for analogous compounds (e.g., (1-methyl-1H-pyrazol-4-yl)boronic acid) show:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <1 (pH-dependent) |

| Ethanol | 10–20 |

| Pre-dissolution in DMSO followed by aqueous dilution is common for biological assays . |

Q. What are the stability considerations under varying pH and temperature?

- Aqueous solutions : Boronic acids form boroxines above pH 7 via dehydration; stabilize with diols (e.g., mannitol) or use acidic buffers (pH 5–6) .

- Solid state : Store at −20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can binding kinetics with diols be quantitatively measured, and what factors influence on/off rates?

Stopped-flow fluorescence assays reveal kon values for boronic acid-diol binding (e.g., fructose kon ≈ 10³ M⁻¹s⁻¹). Key factors:

- Steric effects : Bulky substituents on the pyrazole ring slow binding .

- pH : Binding affinity increases at alkaline pH due to boronate anion formation .

Q. What strategies mitigate boroxine interference in mass spectrometry analysis?

- Derivatization : Use 2,3-butanediol to form cyclic boronic esters, stabilizing the compound prior to MALDI-MS .

- Fast analysis : Limit dwell time in LC-MS systems to <5 min to minimize dehydration .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

Q. What experimental design principles optimize Suzuki-Miyaura cross-coupling efficiency?

A mixed-variable optimization approach (e.g., Bayesian algorithms) evaluates:

| Variable | Options Tested |

|---|---|

| Ligand | 11 (e.g., XPhos, SPhos) |

| Base | 7 (e.g., K₃PO₄, Cs₂CO₃) |

| Solvent | 4 (e.g., dioxane, toluene) |

| High-throughput screening reduces the 3,696 possible combinations to top performers . |

Q. How to resolve contradictions in X-ray crystallographic data for boron-containing complexes?

Q. What mechanisms underlie the anticancer activity of pyrazole-boronic acid hybrids?

- Proteasome inhibition : Boron coordinates with Thr1 in the β5 subunit, mimicking bortezomib’s mechanism .

- Apoptosis induction : ROS generation and caspase-3/7 activation observed in glioblastoma models (IC₅₀ ≈ 5–20 µM) .

Q. How does pH modulate selectivity in glycoprotein binding assays?

Surface plasmon resonance (SPR) shows enhanced sialic acid binding at pH 6.5 (e.g., Kd ≈ 10⁻⁶ M) due to boronate-diol equilibrium shifts. Secondary interactions (e.g., hydrophobic) are minimized using low-ionic-strength buffers .

Methodological Tables

Table 1. Key reaction parameters for Suzuki-Miyaura cross-coupling optimization :

| Parameter | Optimal Range |

|---|---|

| Catalyst loading | 1–3 mol% Pd |

| Temperature | 80–120°C |

| Ligand | XPhos (2–4 equiv) |

Table 2. MRM transitions for LC-MS/MS quantification :

| Compound | Precursor → Product (m/z) |

|---|---|

| Target boronic acid | 195 → 140 (CE 20 eV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.